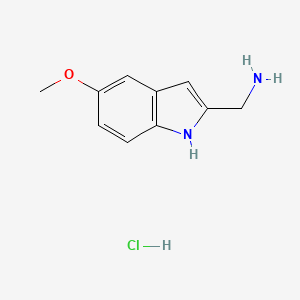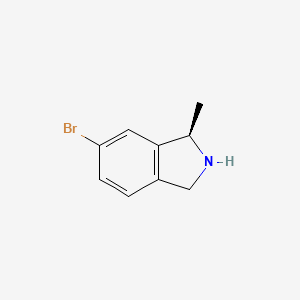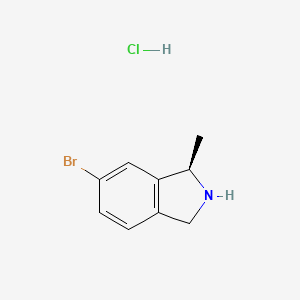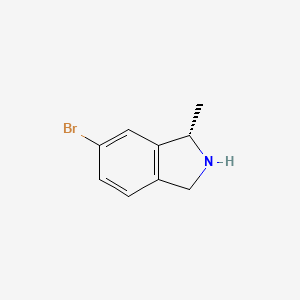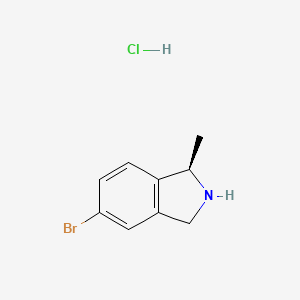
(R)-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
Overview
Description
®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a methyl group in the structure of this compound makes it unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride typically involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole followed by the formation of the hydrochloride salt. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride may involve large-scale bromination reactors and efficient purification processes. The use of continuous flow reactors can enhance the efficiency and yield of the bromination reaction. The final product is typically purified by recrystallization or chromatography to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoindole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation. The reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are carried out in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted isoindole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major products are N-oxides or other oxidized isoindole derivatives.
Reduction Reactions: The major products are reduced isoindole derivatives with modified ring structures.
Scientific Research Applications
Chemistry
®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoindole derivatives and other heterocyclic compounds.
Biology
In biological research, this compound is used to study the interactions of isoindole derivatives with biological macromolecules such as proteins and nucleic acids. It can also be used as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoindole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of new catalysts and ligands for various chemical processes.
Mechanism of Action
The mechanism of action of ®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the isoindole ring play crucial roles in the binding affinity and specificity of the compound. The compound may inhibit or activate specific biological pathways by modulating the activity of its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-1H-indole: A similar compound with a bromine atom and a methyl group on an indole ring.
1-Methyl-2,3-dihydro-1H-isoindole: The parent compound without the bromine atom.
5-Bromo-1H-indole: A brominated indole derivative without the methyl group.
Uniqueness
®-5-Bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the isoindole ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various scientific applications. The combination of the bromine atom and the isoindole ring enhances the compound’s reactivity and binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYJGRVECRRQTM-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223595-18-4 | |
| Record name | 1H-Isoindole, 5-bromo-2,3-dihydro-1-methyl-, hydrochloride, (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223595-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid tert-butyl ester](/img/structure/B8188125.png)
![7-Chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B8188133.png)
![1-ethoxycarbonylimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B8188140.png)
![5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8188160.png)
![6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188163.png)
![8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188175.png)
![Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8188178.png)
![8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188181.png)
